2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride
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Overview
Description
2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride: is a chemical compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.64 g/mol . It is a white to yellow or light green solid that is used primarily in research settings . The compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride typically involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The starting material for the synthesis is often dimethyl terephthalate, which undergoes these transformations to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is utilized in several scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the preparation of various derivatives.
Biology: Potential use in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Amino-6-methylbenzoic acid
- 2-Amino-6-chlorobenzoic acid
- 2-Amino-6-methoxybenzoic acid
Comparison:
- 2-Amino-6-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group. It has different reactivity and applications .
- 2-Amino-6-chlorobenzoic acid: Contains a chlorine atom, which alters its chemical properties and reactivity compared to the methoxycarbonyl derivative .
- 2-Amino-6-methoxybenzoic acid: Similar to 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride but lacks the hydrochloride component, affecting its solubility and reactivity .
Properties
IUPAC Name |
2-amino-6-methoxycarbonylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12;/h2-4H,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKHVAEYCYZSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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